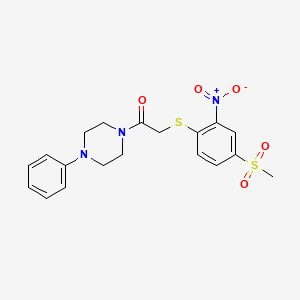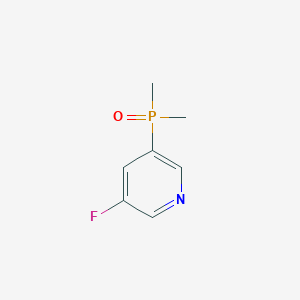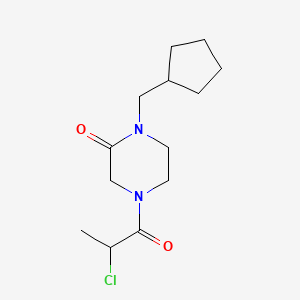
2-(4-Methylsulfonyl-2-nitrophenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylsulfonyl-2-nitrophenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound with the molecular formula C19H21N3O5S2 . It is not intended for human or veterinary use, but for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, such as a methylsulfonyl group, a nitrophenyl group, a sulfanyl group, and a phenylpiperazinyl group. The molecular weight of the compound is 435.51.Aplicaciones Científicas De Investigación
Environmental Impact and Detection
Compounds similar to the one specified are often evaluated for their environmental impact and fate. For example, studies on mesotrione, a herbicide with a different but also complex structure, reveal insights into its efficiency, effects, and environmental fate. Mesotrione has been shown to be effective in post-emergence applications, with a favorable toxicological profile, and it degrades quickly in the environment, minimizing risks to non-target organisms and groundwater contamination (L. Carles, M. Joly, P. Joly, 2017).
Analytical Detection and Monitoring
The development of analytical methods and chemosensors for detecting specific compounds in environmental and biological samples is another area of interest. For instance, antibody-based methods have been extensively used for detecting various pollutants, including herbicides and pharmaceuticals, in environmental and food samples. These methods include ELISA and immunosensors, highlighting the versatility of chemical analysis techniques in addressing environmental and health-related concerns (M. Fránek, K. Hruška, 2018).
Chemosensors for Analyte Detection
Research into fluorescent chemosensors based on specific molecular structures for detecting metal ions, anions, and neutral molecules showcases the application of complex compounds in analytical chemistry. These chemosensors are designed for high selectivity and sensitivity, demonstrating the potential for compounds with sophisticated structures to be tailored for specific detection purposes (P. Roy, 2021).
Direcciones Futuras
While specific future directions for this compound are not mentioned, compounds with similar structures have shown promise in various areas of research, including the development of new drugs . Therefore, it’s possible that this compound could also have potential applications in pharmaceutical research.
Mecanismo De Acción
Target of Action
Similar compounds with indole and benzimidazole moieties have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including inflammation and microbial infections .
Mode of Action
This interaction can inhibit or enhance the target’s activity, resulting in a therapeutic effect .
Biochemical Pathways
This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation .
Result of Action
Similar compounds have shown various biological activities, including anti-inflammatory, antimicrobial, and antiviral effects . These effects are likely the result of the compound’s interaction with its targets and its impact on biochemical pathways .
Propiedades
IUPAC Name |
2-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-29(26,27)16-7-8-18(17(13-16)22(24)25)28-14-19(23)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSTYASUFZVXKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2812187.png)
![8-Thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2812189.png)
![3-{1-[(3,4-dimethoxyphenyl)sulfonyl]piperidin-4-yl}-6-fluoroquinazolin-4(3H)-one](/img/structure/B2812191.png)

![2-((4-Fluorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2812193.png)
![5-(4-chlorobenzyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2812194.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2812195.png)

![2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2812199.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2812200.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2812201.png)
![2-[3-({5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2812202.png)
![7-Phenyl-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2812203.png)
![(S)-3-[1-(4-Methoxybenzenesulfonyl)-(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]-1,1'-binaphthalene-2,2'-diyl Hydrogen Phosphate](/img/structure/B2812204.png)